Ethyl 1-(Cyanomethyl)-2-oxopiperidine-4-carboxylate
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Overview
Description
Ethyl 1-(Cyanomethyl)-2-oxopiperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a cyano group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(Cyanomethyl)-2-oxopiperidine-4-carboxylate typically involves the reaction of piperidine derivatives with cyanoacetic acid esters. One common method includes the condensation of piperidine-4-carboxylic acid with ethyl cyanoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent-free methods and the use of microwave irradiation are also explored to improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(Cyanomethyl)-2-oxopiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 1-(Cyanomethyl)-2-oxopiperidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of fine chemicals and as a building block for the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 1-(Cyanomethyl)-2-oxopiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate various biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: A precursor in the synthesis of Ethyl 1-(Cyanomethyl)-2-oxopiperidine-4-carboxylate.
Piperidine-4-carboxylic acid: Another precursor used in the synthesis.
Cyanoacetamide derivatives: Compounds with similar cyano and ester functional groups
Uniqueness
This compound is unique due to its specific combination of functional groups and the presence of a piperidine ring. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H14N2O3 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
ethyl 1-(cyanomethyl)-2-oxopiperidine-4-carboxylate |
InChI |
InChI=1S/C10H14N2O3/c1-2-15-10(14)8-3-5-12(6-4-11)9(13)7-8/h8H,2-3,5-7H2,1H3 |
InChI Key |
QLQKFOHHQZOCBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(C(=O)C1)CC#N |
Origin of Product |
United States |
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